3-Chloro-6-(trifluoromethyl)pyridazin-4-amine
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Overview
Description
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3N2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine typically involves the reaction of 6-trifluoromethylpyridazin-3(2H)-one with chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 6-(trifluoromethyl)pyridazin-4-amine
- 4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridazine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C5H3ClF3N3 |
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Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-2(10)1-3(11-12-4)5(7,8)9/h1H,(H2,10,11) |
InChI Key |
STNDBNPKJGANHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Cl)N |
Origin of Product |
United States |
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